Quetiapine N-Oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-1-oxidopiperazin-1-ium-1-yl)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c25-14-16-27-15-13-24(26)11-9-23(10-12-24)21-17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBXDYFGQNNTDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)(CCOCCO)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652674 | |

| Record name | 2-{2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)-1-oxo-1lambda~5~-piperazin-1-yl]ethoxy}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-40-0 | |

| Record name | Quetiapine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quetiapine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076199400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)-1-oxo-1lambda~5~-piperazin-1-yl]ethoxy}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1076199-40-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUETIAPINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQR2X5D273 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Properties of Quetiapine N-Oxide

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and metabolic formation of Quetiapine N-Oxide, a significant metabolite of the atypical antipsychotic drug Quetiapine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data and experimental methodologies to support further investigation and application.

Chemical Identity and Physicochemical Properties

This compound, with the systematic IUPAC name 2-{2-[4-(dibenzo[b,f][1][2]thiazepin-11-yl)piperazin-1-yl 1-oxide]ethoxy}ethanol, is a primary oxidation product of Quetiapine.[3][4] It is also referred to as Quetiapine EP Impurity H.[5][6] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C21H25N3O3S | [2][5][7][8][9] |

| Molecular Weight | 399.51 g/mol | [2][5][8][9] |

| Monoisotopic Mass | 399.16166284 Da | [2] |

| CAS Number | 1076199-40-0 | [2][5][7][8][9] |

| SMILES | OCCOCC[N+]1([O-])CCN(CC1)C2=Nc3ccccc3Sc4ccccc24 | [7] |

| InChI | InChI=1S/C21H25N3O3S/c25-14-16-27-15-13-24(26)11-9-23(10-12-24)21-17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2 | [7] |

| InChIKey | VVBXDYFGQNNTDS-UHFFFAOYSA-N | [9][10] |

| Purity | >95% (HPLC) | [7] |

| Storage Temperature | -20°C | [7] |

Crystal Structure

The crystal structure of this compound has been determined in its hemifumarate form (C21H25N3O3S·0.5C4H4O4).[4] The asymmetric unit contains one molecule of this compound and one-half of a fumarate molecule.[4] The piperazine ring adopts a chair conformation, while the central thiazepine ring exhibits a boat conformation.[4] The dihedral angle between the two benzene rings of the dibenzothiazepine moiety is 72.0 (2)°.[4]

The crystallographic data for this compound hemifumarate is presented in the table below.

| Parameter | Value |

| Formula | C21H25N3O3S·0.5C4H4O4 |

| Molecular Weight | 457.54 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 13.1299 (9) |

| b (Å) | 12.5047 (8) |

| c (Å) | 13.9950 (9) |

| β (°) ** | 101.59 (2) |

| Volume (ų) ** | 2250.9 (3) |

| Z | 4 |

| Temperature (K) | 296 |

Data sourced from a 2012 study on the crystal structure of this compound hemifumarate.[4]

Visualization of Chemical Structure

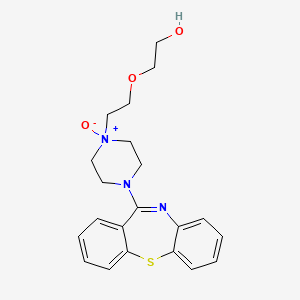

The two-dimensional chemical structure of this compound is depicted below, illustrating the N-oxide functional group on the piperazine ring.

Caption: 2D chemical structure of this compound.

Metabolic Pathway

Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[1][11] The formation of this compound is a significant metabolic route. In vitro studies have identified that the N-oxidation of Quetiapine is predominantly mediated by CYP3A4.[12][13] This metabolic conversion is an important factor in the overall pharmacokinetics and disposition of Quetiapine.

The metabolic conversion of Quetiapine to this compound is illustrated in the following diagram.

Caption: Metabolic pathway of Quetiapine to this compound.

Experimental Protocols

Synthesis of this compound

A method for the selective oxidation of Quetiapine to this compound has been described using sodium periodate.[3][14] The general workflow for this synthesis is outlined below.

Caption: Workflow for the synthesis of this compound.

A detailed protocol for the synthesis is as follows:

-

Preparation of Quetiapine Free Base:

-

Dissolve 22 g (25 mmol) of Quetiapine hemifumarate in a mixture of 100 mL of chloroform and 100 mL of water.

-

Adjust the pH of the mixture to 8 by adding 10% sodium bicarbonate (NaHCO3) solution (100 mL).

-

Separate the organic layer, wash it twice with 100 mL of demineralized water, and dry it over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure at a temperature below 50°C to obtain the Quetiapine residue (9.57 g, 25 mmol).[3][14]

-

-

N-Oxidation:

-

Dissolve the obtained Quetiapine residue in 200 mL of methanol.

-

Add 1.16 mmol of sodium periodate to the solution at ambient temperature.

-

Stir the reaction mixture at the same temperature for 48 hours.

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of chloroform:methanol (9:1).[3][14]

-

Analytical Characterization

The identification and characterization of this compound involve various analytical techniques, including TLC, HPLC, LC-MS, and NMR spectroscopy.[3]

-

Thin-Layer Chromatography (TLC): TLC is performed on silica gel 60 F254 precoated plates. For this compound, a developing solvent system of chloroform:methanol (9:1) is used, yielding an Rf value of approximately 0.6.[3]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of this compound shows a mass-to-charge ratio (m/z) of 400 (M+H)+, which is 16 units higher than that of Quetiapine (m/z 383).[3]

The table below summarizes the predicted collision cross-section (CCS) values for different adducts of this compound.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 400.16893 | 195.0 |

| [M+Na]+ | 422.15087 | 198.5 |

| [M-H]- | 398.15437 | 196.6 |

| [M+NH4]+ | 417.19547 | 203.6 |

| [M+K]+ | 438.12481 | 191.3 |

| [M+H-H2O]+ | 382.15891 | 188.7 |

| [M+HCOO]- | 444.15985 | 201.1 |

| [M+CH3COO]- | 458.17550 | 207.6 |

Data sourced from PubChemLite.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The 1H NMR spectrum of this compound shows that the aromatic region (δ 6.9-7.59) remains unchanged compared to Quetiapine, indicating that neither the sulfur nor the nitrogen of the dibenzothiazepine moiety is oxidized. The aliphatic region is downfield shifted to δ 3.01-3.97. Specifically, the protons of the three methylene moieties attached to the first position of the piperazine ring are shifted downfield to δ 3.35-3.68 (6H) from δ 2.50-2.54 (6H) in Quetiapine.[14]

-

13C NMR: In the 13C NMR spectrum, the signals for the carbons adjacent to the oxidized nitrogen are also expected to show a downfield shift.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show the absence of a strong S=O stretching band (typically around 1016-1050 cm-1), confirming that the sulfur atom has not been oxidized.[3]

This technical guide provides a foundational understanding of this compound, integrating its chemical properties, structural details, metabolic context, and the experimental procedures for its synthesis and analysis. The provided data and methodologies are intended to serve as a valuable resource for further research and development in the fields of medicinal chemistry, pharmacology, and drug metabolism.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C21H25N3O3S | CID 29986777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. This compound–fumaric acid (2/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1076199-40-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 1076199-40-0 [chemicalbook.com]

- 7. This compound | TRC-Q510020-1MG | LGC Standards [lgcstandards.com]

- 8. scbt.com [scbt.com]

- 9. This compound CRM CAS 1076199-40-0 Sigma-Aldrich [sigmaaldrich.com]

- 10. PubChemLite - this compound (C21H25N3O3S) [pubchemlite.lcsb.uni.lu]

- 11. mdpi.com [mdpi.com]

- 12. New insights into quetiapine metabolism using molecular networking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Quetiapine N-Oxide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quetiapine N-Oxide is a prominent metabolite and impurity of the atypical antipsychotic drug Quetiapine. A thorough understanding of its chemical properties, metabolic formation, and analytical characterization is essential for drug development, quality control, and pharmacokinetic studies of Quetiapine. This technical guide provides a detailed overview of this compound, including its fundamental chemical data, metabolic pathways, and detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1076199-40-0 | [1] |

| Molecular Formula | C₂₁H₂₅N₃O₃S | [1] |

| Molecular Weight | 399.51 g/mol | [1] |

| Appearance | White to Light Brown Solid | [2] |

| Melting Point | >96°C (decomposition) | |

| Solubility | Slightly soluble in Chloroform, DMSO (with sonication), and Methanol (with sonication) |

Metabolic Pathways of Quetiapine

Quetiapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of this compound is a result of the oxidation of the piperazine nitrogen atom. While this compound is a significant metabolite, it is considered to be pharmacologically inactive. The antidepressant effects of Quetiapine are largely attributed to another active metabolite, N-desalkylquetiapine (norquetiapine).

The metabolic conversion of Quetiapine also leads to other metabolites, including Quetiapine S-Oxide and 7-hydroxyquetiapine. The primary enzyme responsible for the formation of N-desalkylquetiapine is CYP3A4. This active metabolite is further metabolized by CYP2D6 and CYP3A4.

References

An In-depth Technical Guide to the Synthesis and Characterization of Quetiapine N-Oxide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Quetiapine, an atypical antipsychotic, undergoes metabolism in the body to form several metabolites, including Quetiapine N-Oxide. This N-oxide is a significant metabolite and impurity that requires careful study and characterization for drug development and quality control purposes. This document provides a comprehensive technical overview of the chemical synthesis and analytical characterization of this compound, presenting detailed experimental protocols, tabulated analytical data, and workflow visualizations to support research and development activities.

Synthesis of this compound

The synthesis of this compound involves the selective oxidation of the tertiary amine in the piperazine ring of the Quetiapine molecule. Several methods have been reported, primarily utilizing different oxidizing agents to achieve this transformation. Below are detailed protocols for common synthetic routes.

Experimental Protocols

Protocol 1: Oxidation using Sodium Periodate

This method achieves selective oxidation of the nitrogen atom in the piperazine ring.[1][2]

-

Preparation of Quetiapine Free Base:

-

Dissolve Quetiapine hemifumarate (22 g, 25 mmol) in a mixture of chloroform (100 mL) and water (100 mL).

-

Adjust the pH to 8 by adding 10% sodium bicarbonate (NaHCO₃) solution (100 mL).[2]

-

Separate the organic layer, wash it twice with deionized water (2 x 100 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure at a temperature below 50°C to yield Quetiapine free base (residue).[2]

-

-

N-Oxidation Reaction:

-

Dissolve the obtained Quetiapine residue (9.57 g, 25 mmol) in methanol (200 mL).[1][2]

-

Add sodium periodate (NaIO₄) (1.16 mmol) to the solution at ambient temperature.[1][2]

-

Stir the reaction mixture at the same temperature for 48 hours.[1][2]

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of chloroform:methanol (9:1).[1][2]

-

-

Work-up and Purification:

-

Quench the reaction by adding sodium thiosulfate (Na₂S₂O₃) (1 g, 6.32 mmol).[1]

-

Concentrate the reaction mass under reduced pressure at a temperature below 50°C.

-

Partition the resulting residue between chloroform (100 mL) and water (100 mL).

-

Separate the organic layer, wash with deionized water (100 mL), dry, and distill off the solvent.[1]

-

Subject the final residue to preparative HPLC for purification to obtain pure this compound.[1]

-

Protocol 2: Oxidation using m-Chloroperoxybenzoic Acid (MCPBA)

This protocol offers a high-yield synthesis of this compound.

-

N-Oxidation Reaction:

Protocol 3: Oxidation using Hydrogen Peroxide

This method is also used for the synthesis of this compound, often in the form of its hemifumarate salt.

-

N-Oxidation Reaction:

Synthesis Workflow Visualization

The general workflow for the synthesis of this compound from Quetiapine can be visualized as follows:

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and characterization of the synthesized this compound.

Data Presentation

The following tables summarize the key physical, spectroscopic, and chromatographic data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Name | 2-[2-[4-(Dibenzo[b,f][2][3]thiazepin-11-yl)-1-oxidopiperazin-1-yl]ethoxy]ethanol | [5] |

| Molecular Formula | C₂₁H₂₅N₃O₃S | [5][6] |

| Molecular Weight | 399.51 g/mol | [5][6][7] |

| CAS Number | 1076199-40-0 | [5][6] |

| Appearance | Colorless crystals (recrystallized from ethanol) | [4] |

Table 2: Spectroscopic Data

| Technique | Observed Data | Reference |

| Mass Spectrometry (LC-MS) | m/z 400 (M+H)⁺ | [1] |

| ¹³C NMR | Downfield shift of carbons attached to the first position of the piperazine ring to δ 63.85 and 69.42 (from δ 46.7 and 57.8 in Quetiapine). | [1] |

| ¹H NMR | Spectral data confirms the assigned structure. | [1] |

| Infrared (IR) | Data confirms the N-oxide structure. | [2] |

| X-ray Diffraction | The piperazine ring adopts a chair conformation with the ethoxyethanol side chain in an equatorial orientation. The central thiazepine ring displays a boat conformation. | [4] |

Table 3: Chromatographic Data

| Technique | Parameters | Value | Reference |

| TLC | Mobile Phase: Chloroform:Methanol (9:1) | Rf = 0.6 | [1] |

| HPLC | Purity | >95% | [5] |

Characterization Workflow Visualization

The logical workflow for the analytical characterization of the synthesized product is depicted below.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. This compound–fumaric acid (2/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | TRC-Q510020-1MG | LGC Standards [lgcstandards.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C21H25N3O3S | CID 29986777 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Formation of Quetiapine N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro formation of Quetiapine N-oxide, a metabolite of the atypical antipsychotic drug quetiapine. Understanding the metabolic pathways, enzymatic contributors, and kinetics of N-oxide formation is essential for a complete characterization of quetiapine's disposition and for anticipating potential drug-drug interactions. This document outlines the key metabolic routes, presents available quantitative data, and provides detailed experimental protocols for studying this specific biotransformation.

Metabolic Pathways of Quetiapine

Quetiapine undergoes extensive hepatic metabolism, primarily through oxidation and dealkylation reactions. While several metabolites have been identified, the major pathways are mediated by the Cytochrome P450 (CYP) superfamily of enzymes.

-

CYP3A4-Mediated Metabolism : In vitro studies using human liver microsomes and recombinant CYP enzymes have established CYP3A4 as the primary enzyme responsible for the overall metabolism of quetiapine.[1][2][3] It catalyzes the formation of the major, inactive metabolite, quetiapine sulfoxide, and the active metabolite, N-desalkylquetiapine (norquetiapine).[4][5][6]

-

CYP2D6-Mediated Metabolism : CYP2D6 also contributes to quetiapine metabolism, although to a lesser extent than CYP3A4. Its main role is in the 7-hydroxylation of quetiapine to form 7-hydroxyquetiapine.[7][8][9]

-

N-Oxide Formation : The N-oxidation of quetiapine's piperazine ring yields this compound. The specific enzymes catalyzing this reaction are less characterized than those for sulfoxidation. It is hypothesized that this pathway involves:

-

Cytochrome P450 Enzymes : CYP3A4, given its broad substrate specificity and primary role in quetiapine metabolism, is a likely contributor.[10]

-

Flavin-Containing Monooxygenases (FMOs) : FMOs are a separate class of microsomal enzymes that specialize in the oxygenation of soft, nucleophilic heteroatoms like nitrogen and sulfur.[11][12] They are known to catalyze the N-oxidation of numerous xenobiotics and may play a significant role in the formation of this compound, although direct evidence is limited.[10][13]

-

The primary metabolic pathways for quetiapine are illustrated below.

Quantitative Data: In Vitro Reaction Kinetics

Quantitative kinetic data specifically for the formation of this compound is not extensively reported in the literature. However, kinetic parameters for the overall metabolism of quetiapine have been determined in human liver microsomes (HLM) and rat liver microsomes (RLM). This data provides a baseline for understanding the drug's interaction with metabolic enzymes.

| Matrix | Apparent Km (μM) | Reference |

| Human Liver Microsomes (HLM) | 50.80 | [14] |

| Rat Liver Microsomes (RLM) | 48.79 | [14] |

Experimental Protocols

To investigate the in vitro formation of this compound, a series of experiments using human liver microsomes (HLM) can be conducted. The general workflow is depicted below, followed by detailed protocols.

Protocol 1: Determination of this compound Formation in Human Liver Microsomes

This protocol outlines the basic procedure to measure the formation of this compound from quetiapine in a pool of human liver microsomes.

Materials:

-

Quetiapine

-

This compound (as an analytical standard)

-

Pooled Human Liver Microsomes (HLM), e.g., 20 mg/mL stock

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH (regenerating system or stock solution)

-

Ice-cold Acetonitrile with an internal standard (e.g., promazine)[4]

-

Purified water

-

Microcentrifuge tubes

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Prepare Reagents : Prepare a stock solution of quetiapine in a suitable solvent (e.g., methanol or DMSO, ensuring the final concentration in the incubation is <0.5%). Prepare working solutions of NADPH.

-

Set up Incubation : In a microcentrifuge tube, combine the following on ice to a final volume of 200 µL:

-

Pre-incubation : Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to bring it to temperature.

-

Initiate Reaction : Start the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).[16] Include negative controls without NADPH to account for non-enzymatic degradation.

-

Incubation : Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). Linearity with time and protein concentration should be established in preliminary experiments.[17]

-

Terminate Reaction : Stop the reaction by adding 2 volumes (e.g., 400 µL) of ice-cold acetonitrile containing an appropriate internal standard.

-

Sample Processing : Vortex the tube and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated microsomal protein.[17]

-

Analysis : Transfer the supernatant to an HPLC vial for analysis by a validated LC-MS/MS method.

Analytical Method (LC-MS/MS):

-

Instrumentation : A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

-

Detection : Use Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection.

-

Quetiapine transition : m/z 384 -> 253[16]

-

This compound transition : To be determined using the analytical standard.

-

-

Quantification : Create a standard curve using the this compound analytical standard to quantify the amount of metabolite formed.

Protocol 2: Differentiating CYP and FMO Contributions

To investigate the relative contributions of CYP and FMO enzymes, the above protocol can be modified with selective inhibitors or conditions.

Approach A: Selective Chemical Inhibition

-

CYP3A4 Inhibition : Pre-incubate the microsomal mixture with a selective CYP3A4 inhibitor, such as ketoconazole (1 µM), for 5-10 minutes before adding quetiapine.[6] A significant reduction in N-oxide formation compared to the control would suggest CYP3A4 involvement.

-

Broad CYP Inhibition : Use a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (ABT) to assess the overall contribution of CYPs.

Approach B: Differentiating FMOs

-

Heat Inactivation : FMOs are generally more heat-labile than CYPs. Pre-heating the microsomal preparation at 50°C for a few minutes prior to the assay can selectively inactivate FMOs while largely preserving CYP activity. A reduction in metabolite formation after heat treatment would implicate FMOs.

-

Cofactor Requirements : While both enzyme systems use NADPH, FMOs do not require cytochrome P450 reductase. Studies with reconstituted enzyme systems can provide definitive answers but are more complex.

By comparing the rate of this compound formation under these different conditions, researchers can elucidate the primary enzymatic pathways responsible for this specific metabolic transformation.

References

- 1. Metabolism of quetiapine by CYP3A4 and CYP3A5 in presence or absence of cytochrome B5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of Atypical Antipsychotics: Involvement of Cytochrome ...: Ingenta Connect [ingentaconnect.com]

- 3. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of the active metabolite of quetiapine, N-desalkylquetiapine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New insights into quetiapine metabolism using molecular networking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Endogenous Roles of Mammalian Flavin-Containing Monooxygenases [mdpi.com]

- 12. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. Frontiers | Evaluation the inhibitory effect of nicardipine on the metabolism of quetiapine [frontiersin.org]

- 15. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

Pharmacological Activity of Quetiapine N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quetiapine, an atypical antipsychotic, undergoes extensive metabolism, leading to various derivatives. Among these, Quetiapine N-Oxide is a recognized metabolite. This technical guide provides a comprehensive overview of the known information regarding the pharmacological activity of this compound. It has been observed that while extensive research has been conducted on quetiapine and its primary active metabolite, norquetiapine (N-desalkylquetiapine), there is a notable scarcity of publicly available data specifically characterizing the pharmacological profile of this compound. This document summarizes the available information on this compound, provides comparative pharmacological data for quetiapine and norquetiapine, and details the experimental protocols that would be essential for a thorough pharmacological evaluation of this compound.

Introduction

Quetiapine is a widely prescribed atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] Its therapeutic effects are attributed to its interactions with a range of neurotransmitter receptors.[3] Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, with CYP3A4 being the major enzyme involved.[4] This metabolism results in the formation of several metabolites, including the pharmacologically active N-desalkylquetiapine (norquetiapine) and other oxidized derivatives such as this compound and Quetiapine S-Oxide.[4][5]

While the pharmacological actions of quetiapine and norquetiapine have been well-documented, contributing to the overall clinical profile of the parent drug, the specific pharmacological activity of this compound remains largely uncharacterized in publicly accessible literature.[6] Understanding the activity of all major metabolites is crucial for a complete comprehension of a drug's efficacy, safety, and potential for drug-drug interactions. This guide aims to collate the existing, albeit limited, information on this compound and to provide a framework for its further pharmacological investigation.

Metabolism of Quetiapine

Quetiapine undergoes several metabolic transformations, including sulfoxidation, N-dealkylation, and oxidation. The formation of this compound occurs through the oxidation of the nitrogen atom in the piperazine ring.[5]

Metabolic Pathways of Quetiapine.

Pharmacological Profile of Quetiapine and its Metabolites

A significant body of research has been dedicated to elucidating the receptor binding affinities and functional activities of quetiapine and its major active metabolite, norquetiapine. In contrast, there is a conspicuous absence of such data for this compound in the scientific literature. One study has investigated the oxidant properties of several benzepine N-oxides, including this compound, in chemical reactions, but these findings do not directly inform on its pharmacological activity at specific biological targets.[7]

The following tables summarize the receptor binding affinities for quetiapine and norquetiapine to provide a comparative context.

Table 1: Receptor Binding Affinities (Ki, nM) of Quetiapine and Norquetiapine

| Receptor | Quetiapine (Ki, nM) | Norquetiapine (Ki, nM) |

| Dopamine D2 | 245 | 196 |

| Serotonin 5-HT1A | 432 | 45 |

| Serotonin 5-HT2A | 100 | 48 |

| Serotonin 5-HT2C | 2502 | 107 |

| Serotonin 5-HT7 | 307 | 76 |

| Histamine H1 | 11 | 3.5 |

| Adrenergic α1 | 22 | 144 |

| Adrenergic α2 | 3630 | 237 |

| Norepinephrine Transporter (NET) | >10,000 | 58 |

| Muscarinic M1 | - | 39 |

| Muscarinic M3 | - | 23 |

| Muscarinic M5 | - | 23 |

Data compiled from multiple sources.[8][9] Note: A lower Ki value indicates a higher binding affinity.

Experimental Protocols for Pharmacological Characterization

To ascertain the pharmacological activity of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key assays.

In Vitro Metabolism Assay Using Human Liver Microsomes

This assay is designed to determine the metabolic stability of a compound when exposed to liver enzymes.

Objective: To evaluate the rate of metabolism of this compound in human liver microsomes.

Materials:

-

Human liver microsomes (pooled)

-

This compound

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

Incubator

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Thaw human liver microsomes at 37°C.

-

Prepare a reaction mixture containing phosphate buffer, MgCl2, and the NADPH regenerating system.

-

Add the microsomal solution to the reaction mixture.

-

Pre-incubate the mixture at 37°C for a short period.

-

Initiate the reaction by adding a small volume of the this compound stock solution to achieve the desired final concentration (e.g., 1 µM).

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately terminate the reaction in the aliquot by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

-

The rate of disappearance of the parent compound is used to calculate metabolic stability parameters such as half-life and intrinsic clearance.[10][11][12][13][14]

Workflow for In Vitro Metabolism Assay.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for a panel of CNS receptors (e.g., dopamine, serotonin, histamine, adrenergic, and muscarinic receptors).

Materials:

-

Membrane preparations from cells expressing the target receptor

-

A specific radioligand for the target receptor (e.g., [3H]spiperone for D2 receptors)

-

This compound

-

A non-labeled competing ligand for determining non-specific binding

-

Assay buffer (e.g., Tris-HCl with appropriate salts)

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration near its Kd, and either buffer (for total binding), a high concentration of a competing ligand (for non-specific binding), or a concentration from the serial dilution of this compound.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in each well using a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of specific binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[15][16][17][18]

Workflow for Radioligand Receptor Binding Assay.

In Vivo Behavioral Assay: Mouse Forced Swim Test

This is a common preclinical model used to assess antidepressant-like activity.

Objective: To evaluate the potential antidepressant-like effects of this compound in mice.

Materials:

-

Male mice (e.g., C57BL/6)

-

This compound

-

Vehicle control (e.g., saline)

-

Positive control (e.g., a known antidepressant like imipramine)

-

Cylindrical glass beakers (e.g., 25 cm high, 10 cm diameter)

-

Water bath to maintain water temperature

-

Video recording equipment

Procedure:

-

Administer this compound, vehicle, or a positive control to different groups of mice at a set time before the test (e.g., 30-60 minutes).

-

Fill the beakers with water (23-25°C) to a depth where the mice cannot touch the bottom with their hind paws or tail.

-

Gently place each mouse into a beaker.

-

Record the behavior of each mouse for a 6-minute session.

-

After the session, remove the mice, dry them, and return them to their home cages.

-

A trained observer, blind to the treatment conditions, scores the last 4 minutes of the video recordings for the duration of immobility (floating without struggling).

-

A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.[19][20][21][22][23]

Signaling Pathways

Given the lack of data on the pharmacological activity of this compound, it is not possible to depict specific signaling pathways that it may modulate. For reference, the therapeutic effects of quetiapine and norquetiapine are thought to be mediated through their interactions with dopaminergic and serotonergic signaling pathways. For instance, antagonism at D2 receptors in the mesolimbic pathway is associated with antipsychotic effects, while partial agonism at 5-HT1A receptors and inhibition of the norepinephrine transporter by norquetiapine are believed to contribute to antidepressant and anxiolytic actions.[24]

Conclusion

This compound is a known metabolite of quetiapine, yet its pharmacological activity remains a significant knowledge gap in the scientific literature. While the parent compound and its major active metabolite, norquetiapine, have been extensively studied, there is a pressing need for the characterization of this compound to fully understand the overall pharmacological profile of quetiapine. The experimental protocols detailed in this guide provide a clear path for researchers to undertake such an investigation. A thorough evaluation of the receptor binding affinities, functional activities, and in vivo effects of this compound will provide valuable insights for drug development professionals and enhance our understanding of the clinical pharmacology of quetiapine.

References

- 1. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 4. tsijournals.com [tsijournals.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 13. merckmillipore.com [merckmillipore.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 21. animal.research.wvu.edu [animal.research.wvu.edu]

- 22. youtube.com [youtube.com]

- 23. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 24. N-desalkylquetiapine, a potent norepinephrine reuptake inhibitor and partial 5-HT1A agonist, as a putative mediator of quetiapine's antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Quetiapine N-Oxide: An In-depth Technical Guide for Researchers and Drug Development Professionals

An introduction to Quetiapine N-Oxide, a significant impurity of the atypical antipsychotic drug quetiapine, this guide provides a comprehensive overview of its formation, synthesis, characterization, and regulatory considerations.

Quetiapine, an atypical antipsychotic medication, is widely prescribed for the treatment of schizophrenia, bipolar disorder, and major depressive disorder. As with any pharmaceutical compound, the presence of impurities in the drug substance and final drug product is a critical quality attribute that must be carefully controlled to ensure safety and efficacy. One of the principal degradation impurities of quetiapine is this compound. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the chemical properties, formation pathways, analytical methodologies, and regulatory landscape of this specific impurity.

Chemical and Physical Properties

This compound, chemically named 2-[2-[4-(Dibenzo[b,f][1][2]thiazepin-11-yl)-1-oxidopiperazin-1-yl]ethoxy]ethanol, is an oxidation product of quetiapine. The N-oxidation occurs at the nitrogen atom of the piperazine ring.

| Property | Value | Reference |

| Chemical Name | 2-[2-[4-(Dibenzo[b,f][1][2]thiazepin-11-yl)-1-oxidopiperazin-1-yl]ethoxy]ethanol | [3][4] |

| Synonyms | Quetiapine EP Impurity H, Quetiapine Fumarate Impurity H | [2] |

| CAS Number | 1076199-40-0 | [5] |

| Molecular Formula | C₂₁H₂₅N₃O₃S | [5] |

| Molecular Weight | 399.51 g/mol | [5] |

| Appearance | Not explicitly stated in reviewed literature, but likely a solid. | |

| Solubility | Not explicitly stated in reviewed literature. |

Formation and Synthesis

This compound is primarily formed through the oxidative degradation of quetiapine. Forced degradation studies have consistently demonstrated that quetiapine is susceptible to oxidation, leading to the formation of both this compound and Quetiapine S-Oxide.[3][6]

Formation Pathway

The formation of this compound involves the oxidation of the tertiary amine in the piperazine ring of the quetiapine molecule. This can occur under various oxidative stress conditions.

References

Discovery and Initial Isolation of Quetiapine N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] During its development and subsequent stability testing, various related substances and degradation products have been identified. Among these is Quetiapine N-Oxide, a principal oxidation product formed from the quetiapine molecule.[2] This technical guide provides a comprehensive overview of the discovery, initial isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and process visualizations.

Discovery

The initial identification of this compound occurred during stability studies of quetiapine hemifumarate.[2] When analyzing batches of the drug for purity using ion-pair reversed-phase high-performance liquid chromatography (HPLC), two previously unknown compounds were detected at levels of approximately 0.1%.[2] Regulatory guidelines from the International Conference on Harmonisation (ICH) necessitate the identification and characterization of any impurity present at or above this level.[2] This requirement prompted a thorough investigation to determine the structure of these new entities.

LC-MS analysis of the isolated impurities revealed that both compounds had a mass-to-charge ratio (m/z) of 400 (M+H), which is 16 units higher than that of quetiapine (m/z 383).[3] This mass difference suggested the addition of a single oxygen atom, pointing towards oxidation as the degradation pathway.[3] Subsequent spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry, definitively identified one of these impurities as 2-[2-(4-dibenzo[b,f][1][3]thiazepin-11-yl-piperazin-1-yl-1-oxide)ethoxy]ethanol, now known as this compound.[2] The other identified oxidation product was Quetiapine S-Oxide.[2]

Experimental Protocols

The following sections detail the methodologies employed in the initial synthesis, isolation, and characterization of this compound.

Synthesis of this compound

The targeted synthesis of this compound was undertaken to confirm its structure and to generate a reference standard.[2] The selective oxidation of the piperazine nitrogen was achieved using sodium periodate.[3]

Procedure:

-

Preparation of Quetiapine Base: Quetiapine hemifumarate (22 g, 25 mmol) was dissolved in a mixture of chloroform (100 mL) and water (100 mL). The pH was adjusted to 8 with a 10% sodium bicarbonate solution (100 mL). The organic layer was separated, washed twice with demineralized water (2 x 100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure at a temperature below 50°C to yield quetiapine base (9.57 g, 25 mmol).[3]

-

Oxidation: The resulting quetiapine residue was dissolved in methanol (200 mL). Sodium periodate (1.16 mmol) was then added at ambient temperature.[3]

-

Reaction Monitoring: The reaction mixture was stirred at the same temperature for 48 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (9:1).[3]

-

Work-up and Isolation: The resulting slurry was filtered to remove inorganic materials. The filtrate was concentrated under reduced pressure at a temperature below 50°C. Acetonitrile (100 mL) was added to the residue while stirring, and the resulting separated solid was collected by filtration to yield crude this compound.[3]

Isolation by Preparative HPLC

For initial characterization, this compound was isolated from stability-tested samples of quetiapine hemifumarate using normal-phase preparative HPLC.[2]

Characterization Techniques

-

Thin-Layer Chromatography (TLC): TLC was performed on silica gel 60 F254 precoated plates. Spots were visualized under UV light.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker 300 MHz Advance NMR spectrometer.[3]

-

Mass Spectrometry (MS): Mass spectra were obtained using an Agilent 1100 Series LC-MSD-TRAP-SL system.[3]

-

Infrared (IR) Spectroscopy: IR spectra were recorded on a Perkin Elmer Spectrum FT-IR Spectrometer using a 1% potassium bromide pellet.[3]

Data Presentation

The following tables summarize the key quantitative data from the characterization of this compound.

Table 1: Physicochemical and Chromatographic Data

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₅N₃O₃S | [4] |

| Molecular Weight | 399.51 g/mol | [4] |

| CAS Number | 1076199-40-0 | [4] |

| TLC Rf Value | 0.6 (in Chloroform:Methanol 9:1) | [2] |

| Mass Spec (M+H)+ | m/z 400 | [2] |

Table 2: Spectroscopic Data (¹H and ¹³C NMR)

| Nucleus | Quetiapine (Reference Shifts, δ ppm) | This compound (Shifts, δ ppm) | Key Observations | Reference |

| ¹H NMR | Aromatic region: ~6.9-7.59 | Aromatic region: Unchanged | Indicates neither the sulfur nor the nitrogen of the dibenzothiazepine moiety is oxidized. | [3] |

| Aliphatic region: ~2.50-2.54 (6H, piperazine methylenes) | Aliphatic region: Downfield shift to 3.01-3.97 | Protons of the three methylene groups attached to the first position of the piperazine ring are downfield shifted to 3.35-3.68. | [3] | |

| ¹³C NMR | Piperazine carbons: 46.7 and 57.8 | Piperazine carbons: Downfield shift to 63.85 and 69.42 | The three carbons attached to the first position of the piperazine ring are significantly downfield shifted. | [2] |

Visualizations

Metabolic Pathway of Quetiapine to this compound

Quetiapine undergoes metabolism in the body, primarily through sulfoxidation and oxidation.[1] The formation of this compound is a result of the oxidation of the piperazine nitrogen atom.

Caption: Metabolic oxidation of Quetiapine to this compound.

Synthesis and Isolation Workflow

The following diagram illustrates the workflow for the laboratory synthesis and purification of this compound.

Caption: Workflow for the synthesis and isolation of this compound.

References

Physicochemical Properties of Quetiapine N-Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quetiapine, an atypical antipsychotic, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, Quetiapine N-Oxide is a notable product of oxidative metabolism. A thorough understanding of the physicochemical properties of this metabolite is crucial for a comprehensive assessment of the parent drug's pharmacokinetics, disposition, and potential for drug-drug interactions. This technical guide provides a consolidated overview of the known physicochemical characteristics of this compound, details relevant experimental protocols, and visualizes the metabolic pathway leading to its formation.

Core Physicochemical Properties

Quantitative experimental data for several key physicochemical properties of this compound are not extensively reported in publicly available literature. The following tables summarize the available data for this compound and, for comparative purposes, its parent compound, Quetiapine.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | 2-[2-(4-dibenzo[b,f][1][2]thiazepin-11-yl-1-oxido-1-piperazinyl)ethoxy]ethanol | [3][4] |

| Molecular Formula | C21H25N3O3S | [3][4] |

| Molecular Weight | 399.51 g/mol | [3][4] |

| CAS Number | 1076199-40-0 | [3][4] |

| Appearance | Tan to Pale Orange Solid | [5] |

| Melting Point | >96°C (decomposes) | [6] |

| Storage Temperature | -10 to -25°C |

Table 2: Physicochemical Properties of Quetiapine (Parent Compound) for Comparison

| Property | Value | Source |

| Molecular Formula | C21H25N3O2S | [7] |

| Molecular Weight | 383.51 g/mol | |

| Melting Point | 174-176 °C | [7] |

| Aqueous Solubility | 49.4 µg/mL (at pH 7.4) | [7] |

| LogP | 2.81 | [7] |

| pKa | 2.78, 7.46 | [7] |

Metabolic Pathway and Formation

Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[8][9] The formation of this compound is a result of the oxidation of the piperazine nitrogen atom. While multiple CYP enzymes are involved in the overall metabolism of quetiapine, CYP3A4 is identified as a key enzyme in its metabolic clearance.[10]

The metabolic conversion of Quetiapine to this compound can be visualized as follows:

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of this compound are not available in a single source. However, methods for its synthesis, characterization, and analysis as a degradation product of Quetiapine have been described.

Synthesis and Characterization of this compound

Mittapelli et al. (2010) describe a method for the synthesis and characterization of this compound.[11]

Synthesis Workflow:

Detailed Methodology:

-

Preparation of Quetiapine Base: Quetiapine hemifumarate is dissolved in a mixture of chloroform and water. The pH is adjusted to 8 with a 10% sodium bicarbonate solution to obtain the free base. The organic layer is then separated, washed with deionized water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[11]

-

N-Oxidation: The resulting quetiapine residue is dissolved in methanol. Sodium periodate is added at ambient temperature, and the reaction mixture is stirred for 48 hours.[11]

-

Isolation and Purification: The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform and methanol (9:1 v/v). After the reaction is complete, the inorganic materials are filtered off, and the filtrate is concentrated. The crude product can be further purified, for example, by preparative high-performance liquid chromatography (HPLC).[11]

-

Characterization: The structure of the synthesized this compound is confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[11]

Forced Degradation Studies for this compound Formation

Forced degradation studies of Quetiapine under oxidative conditions can be used to generate this compound.[12]

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation: A solution of Quetiapine is prepared in a suitable diluent.

-

Stress Conditions: The solution is subjected to oxidative stress. A common condition involves treating the drug solution with 30% hydrogen peroxide at an elevated temperature (e.g., 60°C) for a specified period (e.g., 1 hour).[12]

-

Analysis: The stressed sample is then analyzed using a stability-indicating chromatographic method, such as reverse-phase ultra-performance liquid chromatography (RP-UPLC).[12]

-

Detection and Identification: The degradation products are separated and detected, typically using a UV detector. The identity of the peaks, including this compound, can be confirmed by comparing their retention times with those of reference standards and by using mass spectrometry for mass-to-charge ratio determination.[12]

Stability

This compound is known to be a product of the oxidative degradation of Quetiapine.[12] Studies on the forced degradation of Quetiapine have shown that significant degradation occurs under oxidative conditions, leading to the formation of both N-Oxide and S-Oxide derivatives.[12] This indicates that while Quetiapine itself is susceptible to oxidation, the N-Oxide, once formed, may also be subject to further degradation under harsh conditions. Detailed stability studies specifically on isolated this compound are not extensively documented in the reviewed literature.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. While fundamental properties such as molecular weight and formula are well-established, there is a notable lack of experimentally determined data for key parameters like aqueous solubility, pKa, and logP. The provided experimental protocols for synthesis and forced degradation offer valuable methodologies for researchers working with this metabolite. The visualization of the metabolic pathway highlights the central role of CYP-mediated oxidation in its formation. Further research is warranted to fully characterize the physicochemical profile of this compound to better understand its contribution to the overall pharmacology and toxicology of Quetiapine.

References

- 1. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C21H25N3O3S | CID 29986777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 1076199-40-0 [chemicalbook.com]

- 7. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of cytochrome P450 3A modulators ketoconazole and carbamazepine on quetiapine pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability Profile of Quetiapine N-Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Quetiapine N-oxide, a primary metabolite and degradation product of the atypical antipsychotic drug Quetiapine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and formulation studies.

Introduction

Quetiapine is widely prescribed for the treatment of various psychiatric disorders. Its metabolism is extensive, with this compound being a significant product of oxidative pathways.[1] Understanding the physicochemical properties of this metabolite, particularly its solubility and stability, is crucial for comprehending the overall disposition of Quetiapine in the body and for the development of stable pharmaceutical formulations. This guide synthesizes the currently available data on the solubility and stability of this compound, details relevant experimental protocols, and provides a visual representation of its metabolic pathway.

Solubility Profile of this compound

Precise quantitative aqueous solubility data for this compound is not extensively available in publicly accessible literature. However, qualitative descriptions and data for the parent compound provide some context.

Qualitative Solubility:

Published information indicates that this compound is slightly soluble in several organic solvents.[2][3]

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble (with sonication) |

| Methanol | Slightly Soluble (with sonication) |

Context from Parent Compound (Quetiapine):

The parent drug, Quetiapine, exhibits pH-dependent solubility. It is a weak base and is more soluble in acidic conditions.[4] At pH 7.4, the aqueous solubility of Quetiapine has been reported to be 49.4 µg/mL.[5] While this does not directly translate to the N-oxide, it provides a baseline for the physicochemical properties of the core molecular structure.

Stability Profile of this compound

This compound is a known degradation product of Quetiapine, primarily formed under oxidative stress.[6] Limited quantitative data exists for the stability of isolated this compound. The following data is derived from forced degradation studies of the parent compound, Quetiapine.

Forced Degradation Studies:

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance.[7] These studies involve subjecting the drug to stress conditions such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis.

Table 2: Quantitative Stability Data for Quetiapine Degradation to N-Oxide

| Stress Condition | Degradation of Quetiapine | Formation of this compound | Reference |

| 30% Hydrogen Peroxide (H₂O₂), 60°C, 1 hour | Significant degradation | 4.25% | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of solubility and stability. The following sections outline standard experimental protocols relevant to the study of this compound.

Solubility Determination

4.1.1. Kinetic Solubility Assay:

This high-throughput method is used for the early assessment of solubility.[9]

-

Workflow for Kinetic Solubility Assay

A typical workflow for determining kinetic solubility.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Plate Preparation: Dispense the stock solution into a 96-well microplate.

-

Buffer Addition: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentration.

-

Incubation: Incubate the plate with shaking for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Detection:

-

Nephelometry: Measure the light scattering caused by any precipitate to determine the point of insolubility.

-

UV/Vis Spectroscopy: Filter the samples to remove any precipitate and measure the absorbance of the supernatant at the compound's λmax.

-

-

Data Analysis: Calculate the solubility based on a standard curve.

4.1.2. Thermodynamic (Equilibrium) Solubility Assay:

This method determines the solubility of a compound at equilibrium and is considered the "gold standard".

-

Workflow for Thermodynamic Solubility Assay

A typical workflow for determining thermodynamic solubility.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of different pH values.

-

Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Assessment (Forced Degradation)

Forced degradation studies are conducted according to the International Council for Harmonisation (ICH) guidelines.[7]

-

Forced Degradation Study Workflow

A general workflow for conducting forced degradation studies.

Protocols:

-

Acid and Base Hydrolysis: Dissolve this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heat at elevated temperatures (e.g., 60-80°C).

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent, such as hydrogen peroxide (3-30%), at room temperature or elevated temperatures.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C).

-

Photostability: Expose the solid or solution form of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Analysis: At specified time points, analyze the stressed samples using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Metabolic Pathway of Quetiapine

Quetiapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4.[10] The formation of this compound is a key oxidative pathway.

-

Metabolic Pathway of Quetiapine

Major metabolic pathways of Quetiapine.

This diagram illustrates the primary metabolic transformations of Quetiapine, highlighting the formation of this compound and other key metabolites through the action of cytochrome P450 enzymes.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. While qualitative solubility data and a quantitative data point from a forced degradation study of the parent compound are presented, there is a clear need for more comprehensive, quantitative studies on the isolated this compound to fully characterize its physicochemical profile. The provided experimental protocols offer a framework for conducting such studies, which are essential for a complete understanding of Quetiapine's disposition and for the development of robust and stable pharmaceutical products. The visualization of the metabolic pathway provides a clear overview of the biotransformation of Quetiapine. This guide serves as a foundational resource for scientists and researchers, encouraging further investigation into the properties of this important metabolite.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Naarini Molbio Pharma [naarini.com]

- 3. usbio.net [usbio.net]

- 4. Release Characteristics of Quetiapine Fumarate Extended Release Tablets Under Biorelevant Stress Test Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation, Characterization and Evaluation of Quetiapine Fumarate Solid Lipid Nanoparticles to Improve the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New insights into quetiapine metabolism using molecular networking - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Quetiapine N-Oxide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Quetiapine N-oxide, a primary metabolite and significant impurity of the atypical antipsychotic drug Quetiapine. The synthesis involves the selective oxidation of the tertiary nitrogen atom on the piperazine ring of Quetiapine. This application note outlines a well-documented method utilizing sodium periodate as the oxidizing agent in a methanol solvent system. The protocol includes step-by-step instructions for the reaction, work-up, and purification, as well as analytical characterization of the final product. This guide is intended to assist researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmaceutical sciences in the reliable preparation of this compound for use as a reference standard or for further pharmacological investigation.

Introduction

Quetiapine is a widely prescribed atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. During its metabolism in vivo, and as a potential degradation product in pharmaceutical formulations, Quetiapine can undergo oxidation at two principal sites: the sulfur atom of the dibenzothiazepine ring system to form Quetiapine S-oxide, and the tertiary nitrogen of the piperazine ring to yield this compound.[1][2] The presence and quantification of these impurities are critical for quality control and regulatory compliance. Therefore, the availability of pure reference standards for these metabolites is essential. This protocol details a selective and efficient method for the synthesis of this compound from Quetiapine.

Chemical Reaction

Caption: Chemical transformation of Quetiapine to this compound.

Experimental Protocol

This protocol is adapted from the method described by Mittapelli et al. (2010).[1][2]

Materials and Reagents

-

Quetiapine Hemifumarate

-

Chloroform

-

Deionized Water

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Methanol

-

Sodium Periodate (NaIO₄)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Silica Gel 60 F₂₅₄ TLC plates

-

Mobile Phase for TLC: Chloroform:Methanol (9:1)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (for purification)

-

Analytical instruments for characterization (e.g., NMR, Mass Spectrometer, IR Spectrometer)

Procedure

Step 1: Preparation of Quetiapine Free Base

-

Dissolve 22 g (25 mmol) of Quetiapine hemifumarate in a mixture of 100 mL of chloroform and 100 mL of water in a suitable round-bottom flask.

-

While stirring, add 100 mL of 10% sodium bicarbonate solution to adjust the pH to approximately 8.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer twice with 100 mL of deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the dried organic layer under reduced pressure at a temperature below 50°C to obtain Quetiapine free base as a residue.

Step 2: N-Oxidation Reaction

-

Dissolve the obtained Quetiapine residue (approximately 9.57 g, 25 mmol) in 200 mL of methanol in a round-bottom flask.

-

Add sodium periodate (1.16 mmol) to the solution at ambient temperature.

-

Stir the reaction mixture at ambient temperature for 48 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1). The Rf value for this compound is approximately 0.6.[1]

Step 3: Work-up and Isolation

-

Upon completion of the reaction, quench the reaction by adding 1 g (6.32 mmol) of sodium thiosulfate to the reaction mixture.

-

Concentrate the reaction mass under reduced pressure at a temperature below 50°C.

-

Partition the resulting residue between 100 mL of chloroform and 100 mL of water.

-

Separate the organic layer and wash it with 100 mL of deionized water.

-

Dry the organic layer over anhydrous sodium sulfate and then distill off the solvent.

Step 4: Purification

-

The crude residue can be purified by preparative HPLC to yield pure this compound.[1]

-

Alternatively, the product can be purified by slurry washing the separated solid with methanol (2 x 100 mL) and drying at 40°C to isolate this compound as a white solid.[1]

Data Presentation

| Parameter | Quetiapine | This compound | Reference |

| Molecular Formula | C₂₁H₂₅N₃OS | C₂₁H₂₅N₃O₂S | |

| Molecular Weight | 383.51 g/mol | 399.51 g/mol | |

| Mass Spectrum (M+H)⁺ | m/z 384 | m/z 400 | [1] |

| TLC Rf Value | - | ~0.6 (Chloroform:Methanol 9:1) | [1] |

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using various analytical techniques:

-

Mass Spectrometry: The mass spectrum of this compound should display a molecular ion peak at m/z 400 (M+H)⁺, which is 16 units higher than that of Quetiapine, confirming the addition of one oxygen atom.[2]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a downfield shift of the protons on the methylene groups attached to the oxidized nitrogen atom of the piperazine ring.[2]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will also show characteristic shifts for the carbons adjacent to the N-oxide functionality.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the various functional groups present in the molecule. The absence of a strong S=O stretching band confirms that oxidation has occurred at the nitrogen and not the sulfur atom.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the synthesized compound.

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

Standard laboratory safety procedures should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Chloroform is a suspected carcinogen and should be handled with care. Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Quetiapine N-Oxide in Human Plasma

This application note details a selective and rapid high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of Quetiapine N-Oxide in human plasma. This protocol is designed for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and clinical trials.

Introduction

Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] It is extensively metabolized in the body, with one of its identified oxidative products being this compound.[3][4] The molecular ion peak for this compound is found at m/z 400 (M+H)+, which is 16 mass units greater than the parent compound, Quetiapine (m/z 384).[3] Accurate quantification of metabolites like this compound is crucial for understanding the complete pharmacokinetic profile, assessing drug-drug interactions, and ensuring the safety and efficacy of Quetiapine. This document provides a comprehensive protocol for its quantification using LC-MS/MS, a technique renowned for its sensitivity and specificity.[2][5]

Principle of the Method

The analytical method involves a simple and efficient protein precipitation step for the extraction of this compound and an internal standard (IS) from human plasma.[5] The processed samples are then injected into a reverse-phase HPLC system for chromatographic separation, followed by detection using a triple quadrupole tandem mass spectrometer. The mass spectrometer operates in the positive electrospray ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM) for selective and sensitive quantification of the analyte.

Detailed Experimental Protocols

Materials and Reagents

-

Standards: this compound reference standard (≥98% purity), Quetiapine-d8 (Internal Standard, IS).

-

Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Formic Acid (LC-MS grade).

-

Reagents: Ammonium Acetate (LC-MS grade), Ultrapure Water.

-

Matrix: Drug-free human plasma with K2EDTA as an anticoagulant.

Instrumentation

-

LC System: A UPLC or HPLC system capable of delivering accurate gradients (e.g., Waters Acquity UPLC, Shimadzu Nexera).

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 3000, Waters Xevo TQ-S).[6]

-

Analytical Column: A C18 reverse-phase column, such as a Waters Xbridge C18 (3.5µm, 2.1mm×50mm), is recommended for good separation.[5]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Quetiapine-d8 (IS) in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free plasma with the appropriate working standard solutions.

Sample Preparation Protocol

-

Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-